3,3,5,5-Tetramethyloxane-2,4-dione
Description
Cyclic diketones like oxane-diones are frequently used as intermediates in organic synthesis or as ligands in coordination chemistry due to their chelating abilities .
Properties
CAS No. |
86096-13-1 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3,3,5,5-tetramethyloxane-2,4-dione |
InChI |
InChI=1S/C9H14O3/c1-8(2)5-12-7(11)9(3,4)6(8)10/h5H2,1-4H3 |
InChI Key |
OKUIGOUHLICAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C(C1=O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
3,3,5,5-Tetramethyloxane-2,4-dione can be synthesized through various methods. One common synthetic route involves the reaction of glutarimide with methyl ethylenediamine. The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,3,5,5-Tetramethyloxane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,5,5-Tetramethyloxane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a reagent and intermediate in the synthesis of nitrogen-containing heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an anticonvulsant agent.
Medicine: It has been used in the treatment of epilepsy, particularly for absence seizures.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethyloxane-2,4-dione involves its interaction with molecular targets such as T-type calcium channels. By blocking these channels, the compound exerts its anticonvulsant effects, reducing the occurrence of seizures. The pathways involved include the modulation of calcium ion flow, which is crucial for neuronal activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The evidence highlights NSC777205 and NSC777207 , two benzoxazinedione derivatives, which share functional and structural motifs with oxane-diones. Below is a detailed comparison:
Table 1: Comparative Analysis of NSC777205 and NSC777207
Key Findings:
- Structural Influence on Properties : The methoxy group in NSC777207 reduces BBB permeability compared to NSC777205, highlighting the impact of substituent polarity on biodistribution .
- Synthetic Flexibility : Both compounds are synthesized via modular condensation-cyclization routes, suggesting that similar strategies could apply to 3,3,5,5-Tetramethyloxane-2,4-dione .
Limitations and Unrelated Evidence
Its inclusion underscores the importance of careful evidence curation for accurate comparisons .
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